

Application Note: Analysis of Isobutyl Valerate by Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: *Isobutyl valerate*

Cat. No.: B076362

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Abstract

This application note provides a comprehensive protocol for the analysis of **isobutyl valerate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Isobutyl valerate** is a volatile ester commonly found in fruits and used as a flavoring and fragrance agent. The methodologies detailed herein are applicable for the qualitative and quantitative analysis of **isobutyl valerate** in various matrices, including food, beverages, and cosmetic products. This document outlines sample preparation, GC-MS instrument parameters, and data analysis guidelines to ensure accurate and reproducible results.

Introduction

Isobutyl valerate (2-methylpropyl pentanoate) is a key aroma compound known for its fruity, apple-like scent. Accurate identification and quantification of this compound are essential for quality control in the food and fragrance industries, as well as in the research and development of new products. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities for volatile and semi-volatile compounds. This note describes a robust GC-MS method for the analysis of **isobutyl valerate**.

Quantitative Data

The quantitative analysis of **isobutyl valerate** by GC-MS relies on its characteristic retention time and mass spectrum. The following tables summarize the key quantitative data for the identification of **isobutyl valerate**.

Table 1: GC Retention Data for **Isobutyl Valerate**

Parameter	Value	Column Type	Reference
Kovats Retention Index	~1027-1040	Standard Non-Polar (e.g., SE-30, similar to DB-1)	[1][2]
Kovats Retention Index	~1190	Standard Polar (e.g., Carbowax 20M)	[3]

Table 2: Mass Spectrometry Data for **Isobutyl Valerate** (Electron Ionization, EI)[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Ion Fragment
85	99.99	[C ₅ H ₉ O] ⁺
57	73.74	[C ₄ H ₉] ⁺
56	54.14	[C ₄ H ₈] ⁺
41	38.29	[C ₃ H ₅] ⁺
29	28.30	[C ₂ H ₅] ⁺

Experimental Protocols

This section details the recommended procedures for sample preparation and GC-MS analysis of **isobutyl valerate**.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Two common methods are presented below.

Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages)

- Sample Collection: Collect a representative 10 mL sample in a clean, airtight container.
- Extraction:
 - Transfer the sample to a 50 mL separatory funnel.
 - Add 10 mL of a suitable organic solvent such as dichloromethane or diethyl ether.
 - Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
 - Allow the layers to separate completely.
 - Collect the organic layer (bottom layer for dichloromethane, top layer for diethyl ether).
 - Repeat the extraction twice more with fresh solvent.
- Drying and Concentration:
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Filter the dried extract into a clean vial.
 - If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Liquid Samples

This method is ideal for analyzing volatile compounds and minimizing matrix effects.

- Sample Preparation:
 - Place a known amount of the homogenized solid or liquid sample (e.g., 1-5 g) into a 20 mL headspace vial.

- For solid samples, the addition of a small amount of water may be necessary to facilitate the release of volatiles.
- Seal the vial with a PTFE-lined septum.
- Extraction:
 - Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow for equilibration of the volatiles in the headspace.
 - Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace for a set time (e.g., 30 minutes) to adsorb the analytes.
- Desorption and Analysis:
 - Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the column.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of **isobutyl valerate**. Optimization may be required based on the specific instrument and sample matrix.

Table 3: Recommended GC-MS Parameters

Parameter	Recommended Setting
Gas Chromatograph (GC)	
Column	DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Injection Mode	Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Inlet Temperature	250°C
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes
Mass Spectrometer (MS)	
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Electron Energy	70 eV
Mass Scan Range	35 - 350 amu
Solvent Delay	3 minutes

Data Analysis and Quantification

- Identification: The identification of **isobutyl valerate** is confirmed by matching the retention time and the acquired mass spectrum with a reference standard or a spectral library (e.g., NIST).
- Quantification: For quantitative analysis, an internal standard method is recommended.
 - Prepare a series of calibration standards containing known concentrations of **isobutyl valerate** and a fixed concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

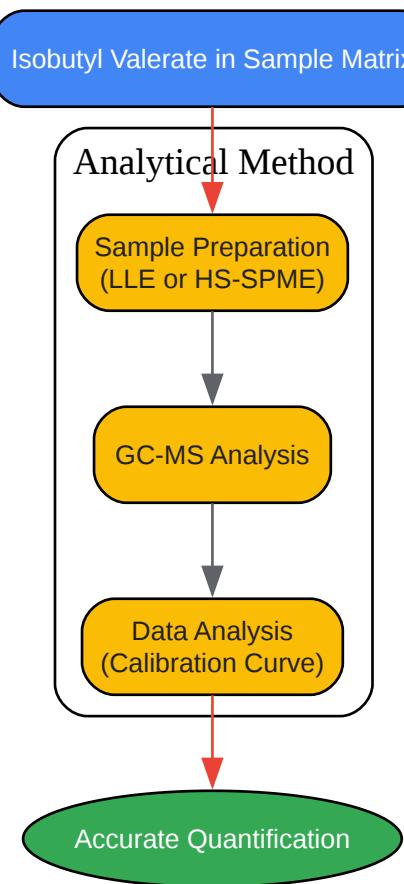
- Analyze the calibration standards using the established GC-MS method.
- Construct a calibration curve by plotting the ratio of the peak area of **isobutyl valerate** to the peak area of the internal standard against the concentration of **isobutyl valerate**.
- Analyze the unknown samples and use the calibration curve to determine the concentration of **isobutyl valerate**.

Visualizations



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Caption: Experimental workflow for GC-MS analysis of **isobutyl valerate**.



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Caption: Logical relationship for accurate quantification of **isobutyl valerate**.

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